1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Physicochemical characterization Halogenated ether identity Analytical reference standard

1,1‑Dichloro‑2,2,2‑trifluoroethyl difluoromethyl ether (CAS 32778‑07‑7) is a gem‑dichloro polyhalogenated methyl ethyl ether with the formula C₃HCl₂F₅O and molecular weight 218.94 g mol⁻¹. It is catalogued by the European Pharmacopoeia as Isoflurane EP Impurity D and is primarily sourced as a high‑purity reference standard (typically ≥95 % or ≥98 %) for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions during isoflurane manufacturing.

Molecular Formula C3HCl2F5O
Molecular Weight 218.93 g/mol
CAS No. 32778-07-7
Cat. No. B1363466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
CAS32778-07-7
Molecular FormulaC3HCl2F5O
Molecular Weight218.93 g/mol
Structural Identifiers
SMILESC(OC(C(F)(F)F)(Cl)Cl)(F)F
InChIInChI=1S/C3HCl2F5O/c4-2(5,3(8,9)10)11-1(6)7/h1H
InChIKeyBBYDKNMVRSODJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1‑Dichloro‑2,2,2‑trifluoroethyl Difluoromethyl Ether (CAS 32778‑07‑7): Procurement‑Grade Identity and Physicochemical Baseline


1,1‑Dichloro‑2,2,2‑trifluoroethyl difluoromethyl ether (CAS 32778‑07‑7) is a gem‑dichloro polyhalogenated methyl ethyl ether with the formula C₃HCl₂F₅O and molecular weight 218.94 g mol⁻¹ [1]. It is catalogued by the European Pharmacopoeia as Isoflurane EP Impurity D and is primarily sourced as a high‑purity reference standard (typically ≥95 % or ≥98 %) for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions during isoflurane manufacturing [2].

Pharmacopeial impurity standard: Mandated reference for isoflurane EP Impurity D profiling.
Synthetic intermediate: Penultimate precursor for green-chemical isoflurane API synthesis.
Analytical method validation: Supports AMV, QC, and ANDA/DMF submission workflows.

Why In‑Class Halogenated Methyl Ethyl Ethers Cannot Substitute for 1,1‑Dichloro‑2,2,2‑trifluoroethyl Difluoromethyl Ether in Regulated Isoflurane Applications


Polyhalogenated methyl ethyl ethers exhibit divergent pharmacodynamic profiles that preclude generic interchange. In a systematic screen of 27 structural analogs, the minimum alveolar concentration (MAC) product (MAC × oil/gas partition coefficient) ranged from 1.27 to 18.8 atm, demonstrating that minor changes in halogen substitution drastically shift anesthetic potency and convulsant liability [1]. The target compound occupies a unique bifurcation point within this series: it bears a gem‑dichloro motif that renders it a direct synthetic precursor to isoflurane upon selective monodechlorination, whereas the clinical agent desflurane (a tetra‑fluoro analog) is intentionally devoid of chlorine substituents to achieve its ultra‑low blood solubility and rapid onset/offset profile [2]. Consequently, no single in‑class compound replicates the target’s dual identity as both a regulated pharmacopeial impurity marker and a commercially viable isoflurane intermediate.

In-class halogenated ethers Divergent MAC and oil/gas partition coefficients preclude generic interchange; minor structural changes shift pharmacodynamic context.
Clinical anesthetics (desflurane, sevoflurane) Distinct halogen-substitution patterns and synthetic pathways mean they cannot function as pharmacopeial impurity markers or isoflurane intermediates.
Non-compendial chlorinated byproducts Lack pharmacopeial recognition; not acceptable for regulatory impurity testing or ANDA submission.

Quantitative Differentiation Evidence: 1,1‑Dichloro‑2,2,2‑trifluoroethyl Difluoromethyl Ether vs. Closest Analogs and Alternatives


Physicochemical Identity Differentiation: Density and Boiling Point vs. Isoflurane, Desflurane, Enflurane, and Sevoflurane

The target compound can be distinguished from its closest clinical analogs by its markedly higher density and boiling point. 1,1‑Dichloro‑2,2,2‑trifluoroethyl difluoromethyl ether has a predicted density of 1.622 g cm⁻³ and a boiling point of 60–61 °C, values that are substantially elevated relative to isoflurane (density 1.496 g cm⁻³, boiling point 48.5 °C), enflurane (density ~1.52 g cm⁻³, boiling point 56.5 °C), sevoflurane (density 1.520–1.525 g cm⁻³, boiling point 58.6 °C), and desflurane (density 1.44 g cm⁻³, boiling point 23.5 °C) [1]. These property differences ensure unambiguous identification via GC retention time or density measurement, which is critical for regulatory impurity profiling.

Density and Boiling Point
Cross-study comparable
Density: +0.126 g cm⁻³ vs. isoflurane; Bp: +11.5–12.5 °C vs. isoflurane
Enables unambiguous chromatographic identification.
Predicted density; data to verify.
Physicochemical characterization Halogenated ether identity Analytical reference standard

Synthetic Pathway Exclusivity: Monoreductive Dechlorination to Isoflurane vs. Direct Synthesis of Comparator Agents

The gem‑dichloro substitution pattern enables a single‑step, UV‑ or thermally initiated free‑radical dechlorination to isoflurane, yielding the monochloro product with ≥80% isolated yield in an aqueous isopropanol system, as demonstrated in patent US 5,416,244 [1][2]. In contrast, desflurane and sevoflurane are not accessible from this intermediate; their synthetic routes proceed via entirely distinct halogenation sequences on different core scaffolds [3]. This reaction specificity makes the compound the penultimate intermediate in the most efficient commercial isoflurane process, directly linking its procurement to the quality and cost structure of isoflurane active pharmaceutical ingredient (API) manufacture.

Synthetic Pathway Exclusivity
Direct head-to-head
≥80% isoflurane yield via UV/isopropanol reduction (US 5,416,244)
Desflurane and sevoflurane: not derivable from this intermediate.
Exclusive intermediate for isoflurane API synthesis.
Reported patent context; method transfer requires review.
Synthetic chemistry Isoflurane manufacturing Process impurity control

Regulatory Identity: Pharmacopeial Impurity Specification vs. Non‑Pharmacopeial Analogs

This compound is explicitly listed as Isoflurane EP Impurity D in the European Pharmacopoeia, making it one of a limited set of structurally defined, traceable reference standards required for isoflurane API batch release testing [1]. Unlike other halogenated ether impurities that may appear in isoflurane synthesis but lack pharmacopeial recognition, EP Impurity D carries a mandated identity, purity, and traceability requirement that directly governs procurement specifications for ANDA and marketing authorization maintenance. Non‑pharmacopeial analogs (e.g., various over‑chlorinated byproducts) are not acceptable substitutes for this regulatory purpose.

Regulatory Identity
Direct head-to-head
Listed as Isoflurane EP Impurity D; mandatory reference standard
Non-compendial analogs: no mandatory purchase obligation.
Compendial status mandates procurement for QC release.
Regulatory requirement; source-specific review.
Regulatory science Pharmacopeial impurity Quality control

Vapor‑Pressure‑Defined Storage and Handling Requirements vs. Low‑Boiling Clinical Anesthetics

The target compound’s boiling point of 60–61 °C classifies it as a volatile liquid at ambient temperature, with a flash point of ~4.4 °C, placing it in a distinctly different flammability handling category compared with both the low‑boiling agent desflurane (bp 23.5 °C, requiring pressurized storage) and the more manageable clinical anesthetics isoflurane (bp 48.5 °C) and sevoflurane (bp 58.6 °C) . Safety data sheets for the compound carry signal word “Warning” and hazard statements H315, H319, H335 (irritant), whereas desflurane requires specialized vaporizer equipment due to near‑atmospheric vapor pressure at room temperature [1]. These handling profiles directly impact cold‑chain, storage, and shipping cost decisions for bulk procurement.

Storage and Handling
Cross-study comparable
Boiling point margin: +36.5 °C above desflurane; flash point: 4.4 °C
Impacts cost of ownership and safety compliance.
Vendor SDS classification; GHS review required.
Supply chain logistics Chemical storage Volatile organic compound handling

Procurement‑Driven Application Scenarios for 1,1‑Dichloro‑2,2,2‑trifluoroethyl Difluoromethyl Ether (Isoflurane EP Impurity D)


Isoflurane API Manufacturing: Penultimate Intermediate for Green‑Chemical Synthesis

In the commercial production of isoflurane by exhaustive chlorination of 2,2,2‑trifluoroethyl difluoromethyl ether, the target compound is the predominant byproduct that can be exclusively reduced to isoflurane in a single photochemical step, achieving ≥80 % yield without generating heavy‑metal waste [1]. Procurement of high‑purity 1,1‑dichloro‑2,2,2‑trifluoroethyl difluoromethyl ether enables process intensification and increases overall API yield when integrated into a recycled‑chlorination flowsheet.

Regulatory QC and Analytical Method Validation for Isoflurane Drug Products

As Isoflurane EP Impurity D, the compound serves as a mandatory reference standard for HPLC/GC method development, system suitability testing, and impurity limit quantitation during ANDA filing and commercial batch release [2]. QC laboratories must procure this specific impurity because no other structurally related compound fulfills the pharmacopeial identity requirement.

Inhalation Anesthetic Structure‑Activity Relationship (SAR) Probe

The gem‑dichloro substitution pattern distinguishes this compound from mono‑chloro (isoflurane) and tetra‑fluoro (desflurane) analogs, producing a distinct MAC × oil/gas partition coefficient product that contributes to QSAR models predicting anesthetic potency and convulsant threshold [3]. Research groups investigating the Meyer‑Overton hypothesis selectively procure this compound to fill a specific halogen‑substitution data point in polyhalogenated ether SAR studies.

Difluoromethylation Reagent in Specialized Organic Synthesis

Catalogued by several suppliers as a difluoromethylation agent (purity ≥98 %), the compound offers a distinct reactivity profile for introducing the CHF₂–O– moiety into advanced intermediates . It serves as an alternative to more aggressive difluoromethylating reagents, particularly in medicinal chemistry campaigns where mild, controlled halogen‑exchange conditions are required.

Application
Selection Property
Validation Focus
Isoflurane API synthesis
Gem-dichloro motif for selective monodechlorination
Synthetic yield and process integration
Regulatory QC and AMV
Pharmacopeial identity (EP Impurity D)
Compendial compliance and traceability
Inhalation anesthetic SAR research
Distinct halogen-substitution data point
QSAR model context and MAC product
Difluoromethylation reagent
Controlled CHF₂–O– transfer reactivity
Mild halogen-exchange condition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.